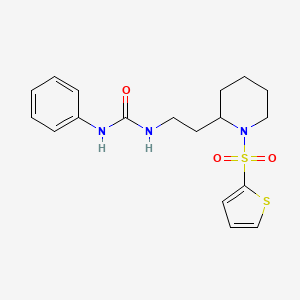

1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea" is a derivative within the broader class of diaryl urea compounds, which have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various 1-aryl-3-substituted phenyl urea derivatives, which have been synthesized and evaluated for their antiproliferative and antiangiogenic activities, suggesting a possible relevance to the compound of interest .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the introduction of various functional groups to the aryl rings, which can significantly influence the biological activity of these compounds. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives was carried out to discover new antiproliferative agents . Similarly, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized using a structure-based design approach, indicating a methodical process in the development of these compounds . These methods could potentially be adapted for the synthesis of the compound .

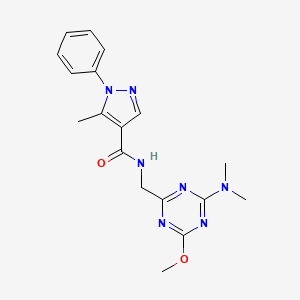

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is critical in determining their interaction with biological targets. The papers provided discuss the importance of the substitution pattern on the aryl rings for the biological activity. For example, the presence of a thioether linker and the arylurea moiety in the meta position was found to be significant for the potent activity of certain VEGFR-2 tyrosine kinase inhibitors . This insight into the structure-activity relationship (SAR) is essential for understanding how modifications to the molecular structure could affect the biological efficacy of the compound "1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea".

Chemical Reactions Analysis

The chemical reactivity of diaryl urea derivatives is influenced by the substituents on the aryl rings. The papers do not provide specific reactions for the compound , but they do discuss the biological reactions, such as the induction of apoptosis and the arrest of the cell cycle in cancer cells by certain derivatives . Additionally, the inhibition of protein phosphorylation in the PI3K/Akt signaling pathway by these compounds suggests a complex interaction with cellular processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. While the papers do not detail these properties for the specific compound "1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea", they do report the antiproliferative effects and IC50 values of similar compounds, which are indicative of their potency and potential therapeutic window . These properties are important for the further development of these compounds as anticancer agents.

Wissenschaftliche Forschungsanwendungen

Biochemical Evaluation and Acetylcholinesterase Inhibition

A series of compounds, including structures similar to 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, were synthesized and assessed for their antiacetylcholinesterase activity. The research aimed to optimize spacer length and conformational flexibility, revealing that certain substitutions and chain lengths facilitate high inhibitory activities against acetylcholinesterase, an enzyme targeted in Alzheimer's disease treatment (J. Vidaluc et al., 1995). Additionally, derivatives of these compounds showed potent inhibitory activity, with specific structural variations enhancing their efficacy, suggesting potential as therapeutic agents against conditions associated with acetylcholinesterase (J. Vidaluc et al., 1994).

Soluble Epoxide Hydrolase Inhibition

Research on 1,3-disubstituted ureas with a piperidyl moiety, related to the chemical structure , demonstrated their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors showed significant potential in improving pharmacokinetic parameters and reducing hyperalgesia, indicating their value in pain management and inflammatory conditions (T. Rose et al., 2010).

Synthesis and Functionalization of Heterocycles

In a study focusing on the preparation of functionalized heterocycles, compounds structurally related to 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea were utilized to produce various derivatives. These derivatives, achieved through reactions with primary and secondary amines, exhibit potential for diverse biological and pharmacological applications (H. Kabirifard et al., 2015).

Metalation and Cleavage of Hindered Ureas

A study explored the metalation and cleavage of highly hindered ureas, including those with piperidine derivatives, highlighting a methodological advancement in organic synthesis. This research provides insights into the steric effects and reactivity of ureas, which could be relevant for designing novel compounds with specific biological activities (T. Hassel & D. Seebach, 1978).

Eigenschaften

IUPAC Name |

1-phenyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h1-3,6-8,10,14,16H,4-5,9,11-13H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCXBTJNAOOZMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)

![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2540433.png)

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

![(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2540435.png)

![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)